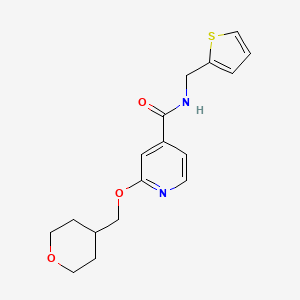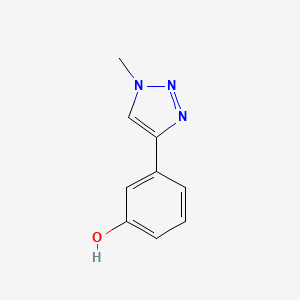
Dimethyl 3-aminopentanedioate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-aminopentanedioate acetate is a chemical compound with the CAS Number: 1345983-89-2. It has a molecular weight of 235.24 and its IUPAC name is this compound . It is a solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves a reaction in tert-butyl methyl ether at 15.0℃. A solution of dimethyl 3-aminopentanedioate is cooled in an ice bath and glacial acetic acid is added dropwise while maintaining the reaction temperature at approximately 15C .Molecular Structure Analysis
The molecular structure of this compound contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 2 aliphatic esters, and 1 aliphatic primary amine .Physical and Chemical Properties Analysis
This compound is a solid at room temperature. It has a high GI absorption and is highly soluble in water .Scientific Research Applications
Synthesis Processes
- Dimethyl acetone-1,3-dicarboxylate, closely related to Dimethyl 3-Aminopentanedioate Acetate, is used in a scalable, non-aqueous process to synthesize water-soluble 3-amino-pentan-1,5-diol, demonstrating its role in efficient chemical synthesis with high yield and purity (Rawalpally et al., 2009).
Heterocyclic Compound Synthesis
- The compound is used in the preparation of various heterocyclic compounds, such as pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, highlighting its role in creating complex organic structures (Bruni et al., 1990).
Metabolic Studies
- In metabolic studies, the compound has been used to investigate the conversion of acetals to valproic acid, an anticonvulsant, in vitro. This illustrates its application in understanding drug metabolism and potential prodrug formation (Vicchio & Callery, 1989).
Organic Chemistry Applications
- Dimethyl 3-oxopentane-1,5-dioate, a derivative, is transformed into various heteroaryl compounds, showcasing its versatility in organic reactions (Pahovnik et al., 2008).
Use in Aerosol Studies
- It has been involved in studies related to aerosols, particularly in identifying and quantifying polar oxygenated compounds in atmospheric particulate matter. This demonstrates its role in environmental and atmospheric chemistry (Jaoui et al., 2005).
Neuroprotective Research
- In neuroscience research, dimethyl sulfoxide, a related compound, was studied for its effects on glutamate responses in neurons, providing insights into neuroprotective strategies (Lu & Mattson, 2001).
Clinical Research in Multiple Sclerosis
- Dimethyl fumarate, also related, has been studied in clinical trials for its efficacy in treating relapsing-remitting multiple sclerosis, reflecting its potential therapeutic applications (Fox et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
acetic acid;dimethyl 3-aminopentanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4.C2H4O2/c1-11-6(9)3-5(8)4-7(10)12-2;1-2(3)4/h5H,3-4,8H2,1-2H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGRKOMLBCJWAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.COC(=O)CC(CC(=O)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)
![N-(2-chlorobenzyl)-6-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2414198.png)


![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)



![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)
![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)
